molecular formula C19H24N2O4S B1233365 2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide

2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide

Cat. No.: B1233365
M. Wt: 376.5 g/mol
InChI Key: HYHJNUHKIVRWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide is a member of 1,3-oxazoles.

Scientific Research Applications

Antioxidant Activity

  • Synthesis and Antioxidant Activity : A study by Talapuru et al. (2014) explored the synthesis of amidomethane sulfonyl-linked bis heterocycles, including compounds similar to 2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide. These compounds were tested for antioxidant activity, with certain derivatives showing excellent antioxidant activity surpassing standard ascorbic acid (Talapuru et al., 2014).

Antimicrobial and Anticancer Properties

  • Synthesis and Evaluation of Antimicrobial and Anticancer Agents : Research by Gul et al. (2017) on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed significant antimicrobial activities against various microbial species. Additionally, Evren et al. (2019) investigated the anticancer activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, identifying compounds with selective cytotoxicity against specific cancer cell lines (Gul et al., 2017); (Evren et al., 2019).

Chemical Synthesis and Optimization

  • Chemical Synthesis and Optimization Studies : Research on the synthesis of related chemical structures, such as those involving sulfonyl-linked bis heterocycles, provides insight into the chemical properties and potential applications of similar compounds. Basha et al. (2013) reported the synthesis of acetamidomethylsulfonyl bis heterocycles, highlighting the importance of chemical synthesis in exploring the potential applications of complex organic compounds (Basha et al., 2013).

Enzyme Inhibitory Activities

  • Molecular Docking and Enzyme Inhibitory Studies : Virk et al. (2018) conducted studies on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, evaluating their inhibitory potential against various enzymes. This research is crucial for understanding how similar compounds could interact with biological systems (Virk et al., 2018).

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H24N2O4S/c1-13-5-3-6-15(9-13)19-21-17(14(2)25-19)11-26(23)12-18(22)20-10-16-7-4-8-24-16/h3,5-6,9,16H,4,7-8,10-12H2,1-2H3,(H,20,22)

InChI Key

HYHJNUHKIVRWHY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3CCCO3

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3CCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 2
2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 4
2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 5
2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.